molecular formula C21H33N3O4 B8228393 Benzyl 4-(4-((tert-butoxycarbonyl)amino)butyl)piperazine-1-carboxylate

Benzyl 4-(4-((tert-butoxycarbonyl)amino)butyl)piperazine-1-carboxylate

Cat. No.: B8228393
M. Wt: 391.5 g/mol
InChI Key: PREBPDZGWHKKGV-UHFFFAOYSA-N
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Description

Benzyl 4-(4-((tert-butoxycarbonyl)amino)butyl)piperazine-1-carboxylate is a synthetic organic compound that features a piperazine ring substituted with a benzyl group and a tert-butoxycarbonyl-protected amino group. This compound is often used in organic synthesis and medicinal chemistry due to its structural versatility and functional groups that can undergo various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(4-((tert-butoxycarbonyl)amino)butyl)piperazine-1-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation ensures consistency and scalability.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Benzyl 4-(4-((tert-butoxycarbonyl)amino)butyl)piperazine-1-carboxylate depends on its application. In medicinal chemistry, it often acts as a prodrug or a precursor to active pharmaceutical ingredients. The tert-butoxycarbonyl group protects the amine functionality during synthetic transformations and is removed under specific conditions to release the active compound . The benzyl group can enhance the compound’s lipophilicity, improving its ability to cross biological membranes .

Biological Activity

Benzyl 4-(4-((tert-butoxycarbonyl)amino)butyl)piperazine-1-carboxylate (CAS No. 877664-86-3) is a complex organic compound with significant potential in pharmaceutical and biochemical research. This article delves into its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring, which is a common structural motif in many pharmacologically active compounds. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amine, enhancing the stability and reactivity of the molecule. Its molecular formula is C21H33N3O4C_{21}H_{33}N_{3}O_{4}, with a molecular weight of approximately 389.51 g/mol.

This compound interacts with various biological targets, primarily through:

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes related to neurological functions, such as monoamine oxidases and cholinesterases, which are critical in neurotransmitter metabolism.
  • Receptor Binding : The piperazine moiety enhances binding affinity to specific receptors involved in neurotransmission and other cellular processes.
  • Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective properties, potentially mitigating neuronal damage in various models of neurotoxicity.

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

Activity Description Reference
Enzyme InhibitionInhibits monoamine oxidase and cholinesterase activity
Antioxidant ActivityExhibits free radical scavenging properties
NeuroprotectionProtects against neurotoxic agents in cellular models
Binding AffinityHigh affinity for neurotransmitter receptors
Synthesis ApplicationsUsed as an intermediate in drug development and synthesis of complex molecules

Case Studies

  • Neuroprotective Properties :
    A study evaluated the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. Results indicated a significant reduction in cell death and preservation of mitochondrial function when treated with the compound, suggesting its potential as a therapeutic agent for neurodegenerative diseases .
  • Enzyme Interaction Studies :
    Research focusing on the inhibition of cholinesterases demonstrated that this compound effectively reduced enzyme activity in vitro, indicating its potential use in treating conditions like Alzheimer's disease where cholinergic signaling is compromised .
  • Synthesis and Structural Activity Relationship (SAR) :
    Investigations into the SAR revealed that modifications to the piperazine ring and Boc group significantly influenced biological activity. Compounds with varied substituents showed differing levels of enzyme inhibition and receptor binding affinities, providing insights for future drug design .

Properties

IUPAC Name

benzyl 4-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O4/c1-21(2,3)28-19(25)22-11-7-8-12-23-13-15-24(16-14-23)20(26)27-17-18-9-5-4-6-10-18/h4-6,9-10H,7-8,11-17H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PREBPDZGWHKKGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCN1CCN(CC1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of (4-bromobutyl)carbamic acid tert-butyl ester (3.75 g, 90%, 13.38 mmol) in acetone (10 mL) was added to a mixture of piperazine-1-carboxylic acid benzyl ester 15 (2.68 g, 12.16 mmol), sodium iodide (1.82 g, 12.16 mmol), and potassium carbonate (5.04 g, 36.47 mmol) in acetone (100 mL). The reaction mixture was stirred at reflux for 24 h. The mixture was concentrated in vacuo, the resulting residue was diluted with dichloromethane and insoluble inorganics were filtered off. The filtrate was concentrated in vacuo and the resulting residue was purified by Biotage silica gel column chromatography using methanol/dichloromethane (gradient 0% to 5%) to give 4-(4-tert-butoxycarbonylaminobutyl)piperazine-1-carboxylic acid benzyl ester (16) as a viscous, brown oil (3.26 g, 68%): 1H NMR (300 MHz, CDCl3) δ 1.40 (s, 9H), 1.51 (m, 4H), 2.49 (m, 6H), 3.10 (m, 2H), 3.51 (m, 4H), 5.10 (s, 2H), 5.25 (br, 1H), 7.32 (m, 5H); ESI MS m/z 392 [C21H33N3O4+H]+.
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